N,N'-Di-n-pentyl-ethylenediamine
Description
N,N'-Di-n-pentyl-ethylenediamine is a substituted ethylenediamine derivative with two n-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone (C₂H₄(NH)₂). Its molecular formula is C₁₂H₂₈N₂, and its molecular weight is approximately 200.37 g/mol. Structurally, it comprises a linear ethylenediamine chain (NH₂-CH₂-CH₂-NH₂) modified by n-pentyl substituents (-C₅H₁₁) on both amine groups. This compound is hypothesized to exhibit properties typical of alkyl-substituted diamines, including moderate hydrophobicity, surfactant-like behavior, and utility in organic synthesis or coordination chemistry.
Properties
CAS No. |
88619-07-2 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N'-dipentylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
PHKIRJNNBPMGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCNCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-n-pentyl-ethylenediamine typically involves the reaction of ethylenediamine with n-pentyl halides under basic conditions. The reaction can be represented as follows:
H2NCH2CH2NH2+2C5H11X→N,N’-Di-n-pentyl-ethylenediamine+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of N,N’-Di-n-pentyl-ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-n-pentyl-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N,N’-Di-n-pentyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Di-n-pentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions allows it to influence various biological pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Molecular Weight and Hydrophobicity: Longer alkyl chains (e.g., n-pentyl) increase molecular weight and hydrophobicity compared to methyl or ethyl substituents.
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in N,N′-Diphenylethylenediamine) introduce aromaticity, enabling π-π interactions and applications in coordination chemistry, whereas aliphatic chains (e.g., n-pentyl) favor hydrophobic interactions .
- Functional Groups : Carboxylic acid derivatives like EDTA exhibit strong chelating capabilities, contrasting with alkyl-substituted diamines, which lack such functional groups .
Reactivity and Stability
- Steric Effects : Bulky substituents like isopropyl or n-pentyl hinder nucleophilic reactivity at the amine groups compared to smaller groups (e.g., methyl) .
- Oxidative Stability : Aromatic derivatives (e.g., N,N′-Diphenylethylenediamine) are more resistant to oxidation than aliphatic analogs due to delocalized electron systems .
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